Cas no 40361-79-3 (Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate)

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
- 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester
- methyl 1-methyl-2-nitro-imidazole-5-carboxylate
- methyl 3-methyl-2-nitroimidazole-4-carboxylate
- AKOS006293393
- NSC307220
- 40361-79-3
- DB-069995
- MFCD06738745
- NSC-307220
- CHEMBL3247251
- 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester
- AB27794
- CS-0199781
- NSC 307220
- AS-30828
- DTXSID40878902
- METHYL3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
- 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
- METHYL 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE
-
- MDL: MFCD06738745
- インチ: InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3
- InChIKey: BQTWOZOPNUFRHG-UHFFFAOYSA-N
- ほほえんだ: CN1C(=CN=C1[N+](=O)[O-])C(=O)OC
計算された属性
- せいみつぶんしりょう: 185.04400
- どういたいしつりょう: 185.04365571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 89.9Ų
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 374.6±34.0 °C at 760 mmHg
- フラッシュポイント: 180.4±25.7 °C
- PSA: 89.94000
- LogP: 0.63810
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Room temperature
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D968232-5g |
3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |
40361-79-3 | 95% | 5g |
$2675 | 2024-07-28 | |
Fluorochem | 225129-1g |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 95% | 1g |
£674.00 | 2022-02-28 | |
TRC | M223753-50mg |
Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
TRC | M223753-100mg |
Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 100mg |
$ 160.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0989431-5g |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 95% | 5g |
$2550 | 2024-08-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269481-10 mg |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, |
40361-79-3 | 10mg |
¥1,203.00 | 2023-07-10 | ||
eNovation Chemicals LLC | D968232-250mg |
3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |
40361-79-3 | 95% | 250mg |
$285 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0044-5g |
3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |
40361-79-3 | 97% | 5g |
11787.79CNY | 2021-05-08 | |
abcr | AB282718-250mg |
3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester, 97%; . |
40361-79-3 | 97% | 250mg |
€461.60 | 2025-02-15 | |
A2B Chem LLC | AD30546-100mg |
3-Methyl-2-nitro-3h-imidazole-4-carboxylic acid methyl ester |
40361-79-3 | ≥ 96% (Assay) | 100mg |
$257.00 | 2024-04-20 |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylateに関する追加情報
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3): A Comprehensive Overview
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, plays a crucial role in the synthesis of various pharmacologically active molecules. Its unique chemical properties make it a valuable intermediate in the development of novel therapeutic agents.
The molecular formula of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is C₇H₇NO₅, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a nitro group and a carboxylate moiety contributes to its reactivity and functional versatility, making it a promising candidate for further chemical modifications and applications.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of imidazole derivatives due to their broad spectrum of biological activities. Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is no exception, as it has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, while the carboxylate functionality allows for further derivatization via esterification or amidation reactions. These transformations have enabled the creation of novel scaffolds that exhibit enhanced biological activity compared to their parent compounds.
The compound's significance extends beyond academic research, as it has been incorporated into several clinical trials aimed at evaluating its efficacy in treating various diseases. For instance, studies have demonstrated its potential in modulating immune responses and inhibiting the growth of cancer cells. These findings underscore the importance of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate as a building block for next-generation therapeutics.
The synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers obtain high-quality material for their studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired molecular framework.
The growing interest in this compound has also spurred innovation in analytical chemistry techniques for its characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools used to elucidate its structure and confirm its identity. These advancements have facilitated a deeper understanding of its chemical behavior and interactions with biological targets.
In conclusion, Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for developing novel drugs with therapeutic applications across multiple disease areas. As research continues to uncover new ways to harness its properties, this compound is poised to play an increasingly important role in the future of medicine.
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